molecular formula C21H16N4O3S B14982851 2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide

2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide

Cat. No.: B14982851
M. Wt: 404.4 g/mol
InChI Key: HLUZAHZRDYVRJI-UHFFFAOYSA-N
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Description

2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide is a complex organic compound that features a pyridine ring substituted with cyano and methylphenyl groups, a sulfanyl linkage, and an acetamide moiety with a nitrophenyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine ring with the desired substitutions, followed by the introduction of the sulfanyl group and subsequent acetamide formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with iron and hydrochloric acid.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the sulfanyl group can form covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide
  • 2-{[3-cyano-6-(4-chlorophenyl)pyridin-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide
  • 2-{[3-cyano-6-(4-fluorophenyl)pyridin-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide

Uniqueness

2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C21H16N4O3S

Molecular Weight

404.4 g/mol

IUPAC Name

2-[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C21H16N4O3S/c1-14-5-7-15(8-6-14)19-10-9-16(12-22)21(24-19)29-13-20(26)23-17-3-2-4-18(11-17)25(27)28/h2-11H,13H2,1H3,(H,23,26)

InChI Key

HLUZAHZRDYVRJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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